3-Pyridineacetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Homonicotinic acid can be synthesized through several methods. One common approach involves the nucleophilic addition of cyanide to a pyridine derivative, followed by catalytic hydrogenation of the nitrile group to yield the desired product . Another method involves the oxidation of 3-methylpyridine using nitric acid, which produces homonicotinic acid as a by-product .
Industrial Production Methods: Industrial production of homonicotinic acid typically involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges due to its greenhouse effect . Efforts are ongoing to develop greener methods for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Homonicotinic acid undergoes various chemical reactions, including:
Oxidation: Homonicotinic acid can be oxidized to form pyridine-3-carboxylic acid.
Reduction: Reduction of homonicotinic acid can yield pyridine-3-methanol.
Substitution: The carboxyl group of homonicotinic acid can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-methanol.
Substitution: Various esters and amides of homonicotinic acid.
Scientific Research Applications
Homonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Homonicotinic acid is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of homonicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These coenzymes play a crucial role in cellular metabolism, energy production, and DNA repair . Additionally, homonicotinic acid has been shown to modulate lipid metabolism and exhibit anti-inflammatory effects through its interaction with specific receptors .
Comparison with Similar Compounds
Homonicotinic acid is structurally similar to other pyridine carboxylic acids, such as:
Nicotinic Acid (Pyridine-3-carboxylic acid): Both compounds have a pyridine ring, but nicotinic acid has a carboxyl group at the 3-position, while homonicotinic acid has an acetic acid group at the 3-position.
Isonicotinic Acid (Pyridine-4-carboxylic acid): Isonicotinic acid has a carboxyl group at the 4-position, making it an isomer of nicotinic acid and homonicotinic acid.
Picolinic Acid (Pyridine-2-carboxylic acid): Picolinic acid has a carboxyl group at the 2-position, differing from both nicotinic and isonicotinic acids.
Uniqueness: Homonicotinic acid’s unique structure, with an acetic acid group at the 3-position, distinguishes it from other pyridine carboxylic acids. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-pyridin-3-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNUNYPERJMVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060110 | |
Record name | 3-Pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Pyridylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
501-81-5, 6419-36-9 | |
Record name | 3-Pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Pyridineacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-pyridineacetic acid | |
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Record name | 3-Pyridineacetic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-pyridylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |
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Record name | 3-pyridylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.208 | |
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Record name | 3-PYRIDINEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UFO07435N | |
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Record name | 3-Pyridylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-pyridineacetic acid typically synthesized?
A2: A common synthetic route starts with 3-acetylpyridine, which can be obtained through esterification and condensation of nicotinic acid. [] The synthesis proceeds through the formation of 3-pyridylthioacetmorpholide, followed by hydrolysis and acidification to yield this compound hydrochloride. [] This method offers a relatively straightforward and efficient approach with an overall yield of 51%. [] A more recent method utilizing a one-pot approach has also been reported, simplifying the process and reducing waste. []
Q2: Are there any structural modifications of this compound that have been explored, and how do they affect its biological activity?
A3: Researchers have synthesized and studied the effects of structural modifications on the biological activity of this compound. For example, the synthesis and evaluation of 6-isobutyl-α-methyl-3-pyridineacetic acid and its 2-chloro analogue aimed to assess their platelet aggregation inhibitory activity. [, ] While the 6-isobutyl-α-methyl derivative displayed activity comparable to ibuprofen, the 2-chloro analogue showed no significant effect at the same dosage. [] This finding highlights the importance of specific structural features in determining the biological activity of this compound derivatives.
Q3: Has this compound been investigated in the context of cephalosporin antibiotics?
A4: Yes, this compound derivatives, specifically 1,2-dihydro-6-methyl-α-oximino-2-oxo-3-pyridineacetic acid, have been explored for their potential as side chains in semisynthetic cephalosporins. [] This research involved coupling the derivative to 7-aminocephalosporanic acid and its 3'-(1-methyltetrazol-5-yl)thiolo analogue using various coupling methods and oxime protecting groups. [] The resulting cephalosporins were tested for their antibacterial activity and compared to existing drugs like cefuroxime and cefotaxime. []
Q4: Are there any studies comparing the pharmacological properties of this compound with nicotinic acid?
A5: Several studies have explored the pharmacological similarities and differences between this compound and its structural analogue, nicotinic acid. Researchers have investigated their comparative hypocholesterolemic activities, [, , ] as well as their hyperbilirubinemic effects. [] Additionally, a study directly compared blood levels, urinary elimination, and the excretion of metabolites for both compounds in humans. [] These comparative studies provide valuable insights into the structure-activity relationships and pharmacological profiles of both compounds.
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